![molecular formula C10H11ClO2S B091375 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid CAS No. 17413-74-0](/img/structure/B91375.png)
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid
Vue d'ensemble
Description
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid (CMTP) is a chemical compound that belongs to the class of thioether carboxylic acids. It is a white crystalline powder that is soluble in water and organic solvents. CMTP has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The exact mechanism of action of 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid is not fully understood. However, it has been suggested that 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid may also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid has been shown to exhibit anti-inflammatory and anticancer activities in various cell lines and animal models. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid in lab experiments is its relatively low cost and easy availability. 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of using 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid is its low solubility in water, which may limit its use in certain experimental conditions. 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid may also exhibit cytotoxicity at high concentrations, which may limit its use in some cell-based assays.
Orientations Futures
There are several potential future directions for the research on 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid. One direction is to further elucidate the mechanism of action of 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid and its potential targets in various diseases. Another direction is to explore the pharmacokinetics and pharmacodynamics of 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid in vivo, including its absorption, distribution, metabolism, and excretion. Additionally, the development of novel analogs of 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid with improved potency and selectivity may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid can be synthesized by reacting 4-chlorothiophenol with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution to form 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to exhibit anti-inflammatory and anticancer activities in vitro and in vivo. 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOJPBXXOMDAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169768 | |
| Record name | Isobutyric acid, alpha-(p-chlorophenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ISOBUTYRIC ACID, alpha-(p-CHLOROPHENYLTHIO)- | |
CAS RN |
17413-74-0 | |
| Record name | 2-[(4-Chlorophenyl)thio]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17413-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyric acid, alpha-(p-chlorophenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyric acid, alpha-(p-chlorophenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





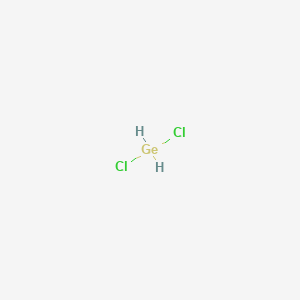

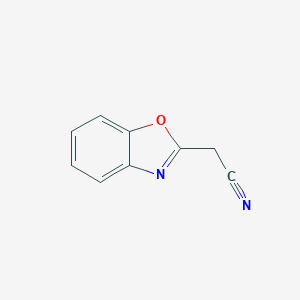


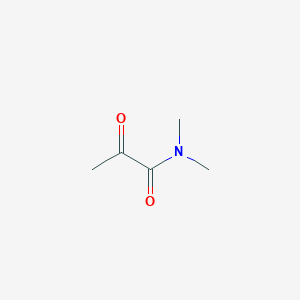
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)

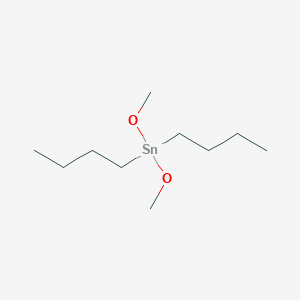

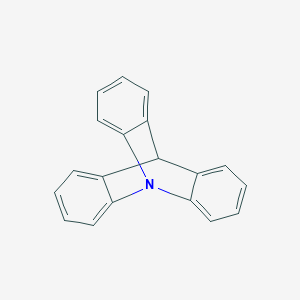
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)